1,3-Benzenediamine, N1-(6-methyl-4-pyrimidinyl)-
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Overview
Description
1,3-Benzenediamine, N1-(6-methyl-4-pyrimidinyl)- is an organic compound with a complex structure that includes both benzene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediamine, N1-(6-methyl-4-pyrimidinyl)- typically involves the reaction of 1,3-benzenediamine with 6-methyl-4-chloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenediamine, N1-(6-methyl-4-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the benzene or pyrimidine rings.
Scientific Research Applications
1,3-Benzenediamine, N1-(6-methyl-4-pyrimidinyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1,3-Benzenediamine, N1-(6-methyl-4-pyrimidinyl)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzenediamine, 4-methyl-: Similar structure but with a methyl group on the benzene ring.
1,3-Benzenediamine, 4-fluoro-6-methoxy-N1-[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]-: Contains additional functional groups like fluoro and methoxy.
1,3-Benzenediamine, N3-[4-(5-chloro-3-pyridinyl)-2-pyrimidinyl]-4-methyl-: Includes a chloro group and a pyridinyl ring.
Uniqueness
1,3-Benzenediamine, N1-(6-methyl-4-pyrimidinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.
Properties
CAS No. |
927982-47-6 |
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Molecular Formula |
C11H12N4 |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
3-N-(6-methylpyrimidin-4-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C11H12N4/c1-8-5-11(14-7-13-8)15-10-4-2-3-9(12)6-10/h2-7H,12H2,1H3,(H,13,14,15) |
InChI Key |
CLYDFOVUEMHAHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=N1)NC2=CC=CC(=C2)N |
Origin of Product |
United States |
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